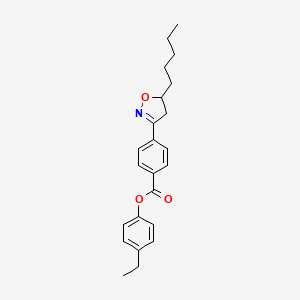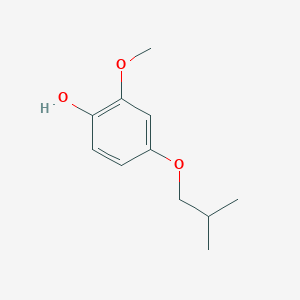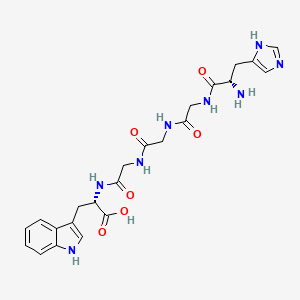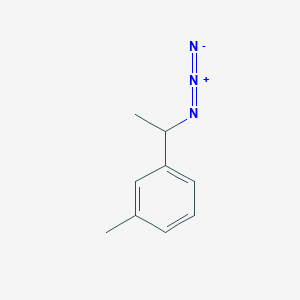![molecular formula C12H24O5 B14218514 2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol CAS No. 824950-10-9](/img/structure/B14218514.png)
2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol is a chemical compound with the molecular formula C12H24O5. It is known for its unique structure, which includes an oxetane ring and multiple ethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol typically involves the reaction of 3-ethyloxetan-3-yl methanol with ethylene oxide in the presence of a suitable catalyst. The reaction proceeds through a series of nucleophilic substitution steps, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers.
Scientific Research Applications
2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol involves its interaction with various molecular targets. The compound’s multiple ethoxy groups allow it to form hydrogen bonds and interact with biological molecules, potentially affecting their function. The oxetane ring may also play a role in its reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-(2-{2-[(3-Ethyl-3-oxetanyl)methoxy]ethoxy}ethoxy)ethanol: Similar structure but with slight variations in the ethoxy groups.
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: Contains methoxy groups instead of ethoxy groups.
Uniqueness
2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol is unique due to its combination of an oxetane ring and multiple ethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthetic chemistry and industrial processes .
Properties
CAS No. |
824950-10-9 |
|---|---|
Molecular Formula |
C12H24O5 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-[2-[2-[(3-ethyloxetan-3-yl)methoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C12H24O5/c1-2-12(10-17-11-12)9-16-8-7-15-6-5-14-4-3-13/h13H,2-11H2,1H3 |
InChI Key |
AZSGDYIKVAXAAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)COCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(Methanesulfonyl)amino]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B14218439.png)
![Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl-](/img/structure/B14218440.png)
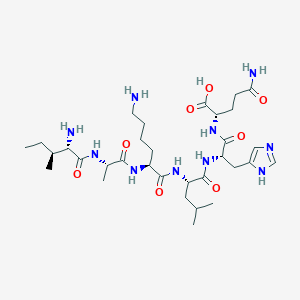
![2-{[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14218448.png)

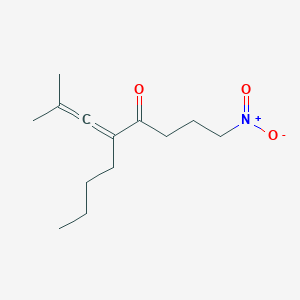
![N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine](/img/structure/B14218474.png)

